2-dodecylsulfanyl-3H-quinazolin-4-one

Übersicht

Beschreibung

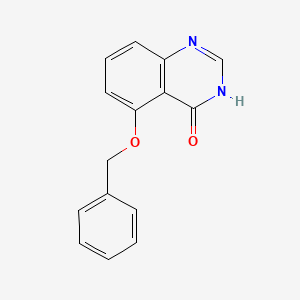

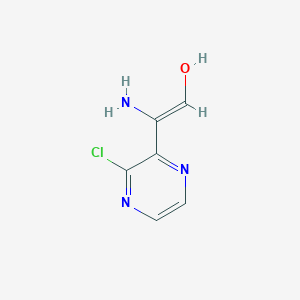

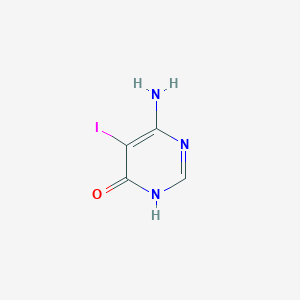

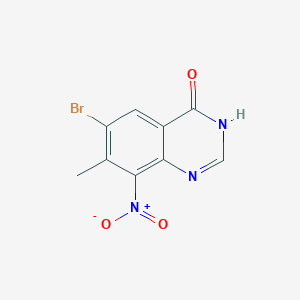

“2-dodecylsulfanyl-3H-quinazolin-4-one” is a chemical compound with the molecular formula C20H30N2OS and a molecular weight of 346.5 g/mol. It is a type of quinazolinone, a class of organic compounds that are known for their wide range of biological properties .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, including “2-dodecylsulfanyl-3H-quinazolin-4-one”, often involves the reaction of 2-amino benzamide with dimethyl sulfoxide (DMSO) as a carbon source and H2O2 as an effective oxidant . The reaction proceeds through a radical approach with DMSO as one carbon source .

Molecular Structure Analysis

Quinazolin-4(3H)-ones are important subunits of a broad variety of synthetic pharmaceuticals, natural products, and biologically active drug molecules . They exhibit various biological activities such as anticancer, antihypertensive, anti-inflammatory, anti-depression, anti-lipid accumulation, anti-cerebral palsy, etc .

Chemical Reactions Analysis

Quinazolin-4(3H)-ones, including “2-dodecylsulfanyl-3H-quinazolin-4-one”, have been found to exhibit a wide range of biological activities, including both cholinesterase inhibition and anti-inflammatory activities . They have been synthesized as novel multifunctional anti-AD agents .

Wissenschaftliche Forschungsanwendungen

Multi-Kinase Inhibition for Cancer Therapy

This compound has been studied for its potential as a multi-kinase inhibitor . Kinases are enzymes that play a crucial role in cell signaling and are often dysregulated in cancers. By inhibiting multiple kinases, this compound could potentially treat multi-genic diseases like cancer . It has shown promising results against various cancer cell lines, indicating broad-spectrum anti-cancer activities.

Apoptosis Induction in Cancer Cells

Apart from inhibiting kinases, this compound has been found to induce apoptosis, which is the programmed cell death crucial for eliminating cancer cells . This dual action makes it a potent candidate for cancer treatment, as it can both halt cancer cell growth and trigger their destruction.

Safety Profile and Selectivity

An important aspect of any therapeutic agent is its safety profile. This compound exhibited lower toxicity in normal human cells compared to cancer cells, suggesting a good safety profile . This selectivity is vital for reducing side effects during cancer treatment.

Antimicrobial Activity

Quinazolinone derivatives, including this compound, have shown antimicrobial properties . This opens up possibilities for its use in treating infections, especially in an era where antibiotic resistance is a growing concern.

Antimalarial Potential

The compound’s structure is similar to other quinazolinones that have demonstrated antimalarial activity . This suggests that it could be developed into a new class of antimalarial drugs, which is critical given the resistance to current treatments.

Anticonvulsant Properties

Quinazolinones have historically been associated with anticonvulsant effects . This compound could be explored for its potential to prevent or reduce the frequency of seizures in neurological disorders.

Anti-inflammatory Uses

Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to diseases. The anti-inflammatory properties of this compound could be harnessed to develop treatments for such conditions .

Kinase Inhibitory Activities for Targeted Therapies

The compound’s ability to inhibit specific kinases could be utilized in targeted therapies . By focusing on particular pathways involved in disease progression, treatments could become more effective and personalized.

Wirkmechanismus

Quinazolin-4(3H)-ones have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter in the brain . They also have anti-inflammatory activities, potentially through blocking MAPK/JNK and NF-κB signaling pathways .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-dodecylsulfanyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2OS/c1-2-3-4-5-6-7-8-9-10-13-16-24-20-21-18-15-12-11-14-17(18)19(23)22-20/h11-12,14-15H,2-10,13,16H2,1H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXYAAWTHSXLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384471.png)